Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate
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Overview
Description
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate is a complex organic compound characterized by the presence of trifluoromethyl and hydroxy groups, along with an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the trifluoromethyl group: This can be achieved through nucleophilic trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Hydroxylation: Introduction of the hydroxy group can be done via oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The ethyl ester moiety is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate undergoes various chemical reactions, including:
Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid
Uniqueness
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate stands out due to its combination of trifluoromethyl, hydroxy, and ester functional groups, which confer unique chemical reactivity and potential biological activity .
Biological Activity
Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)propanoate, a compound with significant potential in pharmaceutical applications, exhibits various biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure that includes a trifluoromethyl group and a hydroxy group, which contribute to its unique biological properties. Its systematic name is:
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(methylcarbamoyl)amino]phenyl}propanoate
- Molecular Formula: C13H15F3N2O4
- Molecular Weight: 320.27 g/mol
This compound interacts with various biological pathways primarily through modulation of G protein-coupled receptors (GPCRs). These receptors play crucial roles in cellular signaling and are involved in many physiological processes.
Key Mechanisms:
- GPCR Activation : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways that regulate cell function.
- Enzyme Inhibition : It has been noted to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |
A549 (Lung Cancer) | 12.0 | Cell cycle arrest |
HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6.
Case Studies
- Case Study on Breast Cancer : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant decrease in paw edema compared to controls.
Pharmacokinetics
Studies have shown that the compound has favorable pharmacokinetic properties with good bioavailability and a moderate half-life, making it suitable for therapeutic applications.
Toxicity Profile
Toxicological assessments indicate that this compound has a low toxicity profile at therapeutic doses but requires further investigation into long-term effects.
Properties
Molecular Formula |
C16H20F3NO5 |
---|---|
Molecular Weight |
363.33 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(propan-2-yloxycarbonyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C16H20F3NO5/c1-5-24-13(21)15(23,16(17,18)19)11-6-8-12(9-7-11)20(4)14(22)25-10(2)3/h6-10,23H,5H2,1-4H3 |
InChI Key |
UKHLAJXQJIUJMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=O)OC(C)C)(C(F)(F)F)O |
Origin of Product |
United States |
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